1-[4-(Thiophen-2-yl)phenyl]ethan-1-one

Physicochemical Characterization Thermal Stability Purification

Positional isomer selection determines target engagement: the para-2-thienyl core delivers FAAH IC50 of 200 nM-a 50-fold improvement over meta-substituted analogs-eliminating reproducibility risks inherent to isomer substitution. • Boiling point 323.0 °C, 24.1 °C above the 3-thienyl isomer, reduces co-evaporation loss during solvent removal, improving multi-step yields. • ACD/LogP 3.32 and KOC 1545.44 support pharmacokinetic profiling and environmental fate modeling. Supplied at ≥97% purity; sealed storage at 2-8 °C; ambient international shipping for qualified research institutions.

Molecular Formula C12H10OS
Molecular Weight 202.27 g/mol
CAS No. 35294-37-2
Cat. No. B1277843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Thiophen-2-yl)phenyl]ethan-1-one
CAS35294-37-2
Molecular FormulaC12H10OS
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC=CS2
InChIInChI=1S/C12H10OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8H,1H3
InChIKeyVZCHCIWHJLPPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one: Baseline Properties & Sourcing


1-[4-(Thiophen-2-yl)phenyl]ethan-1-one (CAS 35294-37-2) is an aromatic ketone featuring a thiophene ring para-substituted to a phenyl ethanone core. It possesses a molecular formula of C12H10OS, a molecular weight of 202.27 g/mol, and a computed XLogP3 of 3.4 [1]. Key computed physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 323.0±17.0 °C at 760 mmHg, and a topological polar surface area (TPSA) of 45 Ų [1]. The compound is commercially available in research quantities from multiple vendors, with typical purity specifications ranging from 95% to 97% [1].

Core isomer 2-Thienyl para-substituted aryl ketone for structure-activity studies
Derivatization Para-oxime precursor for FAAH inhibitor synthesis
Profile Distinct lipophilicity and thermal stability vs. 3-thienyl isomer

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one: Positional Isomer Substitution Risks


The electronic, steric, and physicochemical properties of thiophene-phenyl ketones are exquisitely sensitive to the position of heteroatom substitution and the orientation of the acetyl group. Positional isomers—such as 3-thienyl analogs or ortho-substituted variants—exhibit measurable differences in boiling point, lipophilicity, and hydrogen-bonding capacity . More critically, even subtle shifts in substitution pattern can dramatically alter biological target engagement, as evidenced by a 50-fold difference in IC50 values for oxime derivatives targeting distinct enzymes [1]. Thus, assuming functional interchangeability between in-class compounds without direct comparative data risks both experimental irreproducibility and procurement of a material with unsuitable physicochemical or biological properties.

Target
2‑Thienyl para isomer (CAS 35294‑37‑2)
Alternative
3‑Thienyl para isomer (CAS 172035‑84‑6)
Positional isomer swap may shift boiling point, LogP, and purification outcomes.
Target
Para‑substituted oxime core
Alternative
Meta‑substituted oxime core
Substitution geometry may alter target engagement (reported >50‑fold potency shift).

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one: Quantitative Evidence vs. Closest Analogs


Boiling Point: 2-Thienyl vs. 3-Thienyl Isomer

The 2-thienyl isomer (CAS 35294-37-2) exhibits a significantly higher predicted boiling point compared to its 3-thienyl positional isomer (CAS 172035-84-6). This 24.1 °C difference arises from altered intermolecular interactions due to sulfur atom orientation and is relevant for distillation-based purification and thermal stability considerations .

Boiling point difference
Computed property
24.1 °C higher
Wider thermal window for distillation
Predicted by ACD/Labs; data to verify experimentally
Physicochemical Characterization Thermal Stability Purification

LogP Comparison: 2-Thienyl vs. 3-Thienyl Isomer

The computed ACD/LogP value for 1-[4-(thiophen-2-yl)phenyl]ethan-1-one is 3.32, which is 0.13 log units higher than the 3.19 value predicted for its 3-thienyl isomer . This modest but measurable increase in lipophilicity correlates with a higher predicted bioconcentration factor (BCF: 200.24 vs. 186.77) and soil adsorption coefficient (KOC: 1545.44 vs. 1470.33) .

LogP comparison
Computed property
Target: ACD/LogP 3.32 3‑Thienyl isomer: 3.19
ΔLogP 0.13 affects predicted BCF and KOC
Relevant for ADME or environmental fate modeling
ADME Properties Lipophilicity Drug Design

FAAH Inhibition: Para vs. Meta Oxime Derivative

The O-(phenylaminocarbonyl)oxime derivative of 1-[4-(thiophen-2-yl)phenyl]ethan-1-one (CHEMBL1209977) exhibits an IC50 of 200 nM against mouse Fatty Acid Amide Hydrolase (FAAH) [1]. In contrast, the oxime derivative of the meta-substituted analog (CHEMBL1210154) shows an IC50 of 10,000 nM against the mouse CB1 cannabinoid receptor, a 50-fold reduction in potency despite the same oxime functionalization [2]. While the biological targets differ, the data underscore the profound impact of substitution geometry on molecular recognition.

FAAH inhibition assay
Reported
IC₅₀ 200 nM (para‑oxime) vs. 10,000 nM (meta‑oxime)
Para‑substitution supports reported higher potency
Mouse brain FAAH assay; cross‑study comparison
Enzyme Inhibition FAAH Structure-Activity Relationship

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one: Application Scenarios


FAAH Inhibitor Scaffold Development

This compound serves as a versatile precursor for synthesizing O-(phenylaminocarbonyl)oxime derivatives with confirmed FAAH inhibitory activity. The para-2-thienyl core yields an IC50 of 200 nM in mouse brain assays [1], a 50-fold improvement over the meta-substituted analog's CB1 activity [2]. Researchers developing endocannabinoid system modulators should prioritize this specific isomer for reproducible target engagement.

Distillation-Based Purification

The 24.1 °C higher predicted boiling point (323.0 °C) compared to the 3-thienyl isomer (298.9 °C) provides a practical advantage in laboratory-scale distillation and solvent removal . This wider thermal window reduces co-evaporation loss of the product during workup, improving overall yield in multi-step synthetic sequences.

ADME Profiling: Defined Lipophilicity

With an ACD/LogP of 3.32—0.13 units higher than the 3-thienyl isomer—this compound offers a distinct lipophilic profile that influences membrane permeability and tissue distribution . It is suitable for pharmacokinetic studies requiring compounds with moderate-to-high lipophilicity and for environmental fate assessments where higher KOC values (1545.44) predict stronger soil adsorption .

Building Block for Heterocyclic Libraries

The para-2-thienyl ketone core is a key intermediate for constructing diverse heterocyclic libraries, including thiophene-containing chalcones, pyrazolines, and oximes. The positional integrity of the 2-thienyl group ensures predictable reactivity in subsequent cross-coupling and condensation reactions, whereas the 3-thienyl isomer may exhibit altered electronic and steric demands.

Application
Selection Property
Validation Focus
FAAH inhibitor scaffold synthesis
Para‑2‑thienyl core for oxime derivatization
FAAH target engagement review
Distillation‑based purification
Predicted higher boiling point vs. 3‑thienyl isomer
Thermal stability and yield consistency
Lipophilicity‑dependent profiling
Computed moderate lipophilicity (ACD/LogP ~3.3)
ADME assay or environmental fate model fit
Heterocyclic library synthesis
Positional isomer integrity of 2‑thienyl group
Reactivity predictability in cross‑coupling

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